molecular formula C18H19N3O8S2 B2821804 Ethyl 2-(4-(morpholinosulfonyl)benzamido)-5-nitrothiophene-3-carboxylate CAS No. 477490-97-4

Ethyl 2-(4-(morpholinosulfonyl)benzamido)-5-nitrothiophene-3-carboxylate

Cat. No. B2821804
CAS RN: 477490-97-4
M. Wt: 469.48
InChI Key: AUZQCCKGBSRPCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzamides, which are structurally similar to the compound , can be performed through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another method involves the reaction of benzoyl isothiocyanate with malononitrile in KOH−EtOH followed by alkylation with alkyl halides and then a reaction with hydrazine .


Chemical Reactions Analysis

The synthesis of pyrimidine derivatives, which are structurally related to the compound , involves the condensation of β-dicarbonyl and amine compounds . The reaction of benzoxazolin-2-ones with chlorosulfonic acid can also yield structurally similar compounds .

Scientific Research Applications

1. One-Pot Gewald Synthesis of 2-Aminothiophenes In a study by Tormyshev et al. (2006), 2-Aminothiophene-3-carboxylates with various aryl groups at the 4-position were synthesized using a one-pot Gewald reaction. This involved aryl alkyl ketones with ethyl cyanoacetate and elemental sulfur, in the presence of morpholinium acetate and excess morpholine. This process could be relevant to the synthesis of compounds like Ethyl 2-(4-(morpholinosulfonyl)benzamido)-5-nitrothiophene-3-carboxylate (Tormyshev et al., 2006).

2. Tetrahydroquinoline Derivatives Synthesis Bombarda et al. (1992) described a reaction involving ethyl 3-benzoylamino-2-oxo-6-triphenylphosphoranylidenemethyl-2H-pyran-5-carboxylate, which can be linked to the synthesis pathways of complex thiophene derivatives like the one (Bombarda et al., 1992).

3. Nucleophilic Substitution Reaction of Nitrothiophene Harifi-Mood and Mousavi-Tekmedash (2013) explored the reaction of 2-bromo-5-nitrothiophene with morpholine, providing insights into the behavior of nitrothiophene compounds in various solvents. This research can be useful in understanding the chemical properties and reactions of Ethyl 2-(4-(morpholinosulfonyl)benzamido)-5-nitrothiophene-3-carboxylate (Harifi‐Mood & Mousavi-Tekmedash, 2013).

4. Synthesis of Quinazolines as Potential Antimicrobial Agents Desai et al. (2007) conducted research on the synthesis of new quinazolines, which might be relevant to understanding the broader chemical reactions and potential applications of thiophene derivatives (Desai et al., 2007).

5. Synthesis of Nitrothiophene Derivatives and Evaluation as Radiosensitizers Threadgill et al. (1991) synthesized a series of nitrothiophene-5-carboxamides, providing a context for the potential biomedical applications of nitrothiophene derivatives. This could be indirectly related to the uses of Ethyl 2-(4-(morpholinosulfonyl)benzamido)-5-nitrothiophene-3-carboxylate (Threadgill et al., 1991).

properties

IUPAC Name

ethyl 2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-5-nitrothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O8S2/c1-2-29-18(23)14-11-15(21(24)25)30-17(14)19-16(22)12-3-5-13(6-4-12)31(26,27)20-7-9-28-10-8-20/h3-6,11H,2,7-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZQCCKGBSRPCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-(morpholinosulfonyl)benzamido)-5-nitrothiophene-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.